molecular formula C9H10N2O B2478370 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-52-6

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2478370
CAS RN: 307951-52-6
M. Wt: 162.192
InChI Key: PQELQYPFADZNAP-UHFFFAOYSA-N
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Description

“4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It is a unique chemical provided to early discovery researchers . The empirical formula of the compound is C9H10N2O .


Molecular Structure Analysis

The molecular weight of “this compound” is 162.19 . The InChI code is 1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is sealed in dry conditions for storage .

Scientific Research Applications

Pharmacological Evaluation and Radiotracer Development

Pharmacological Evaluation of [11C]A-84543 The compound [11C]A-84543, which contains a structure related to 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, was studied for its potential as a radiotracer targeting neuronal nicotinic acetylcholine receptors (nAChR) in the brain. This research highlighted its specificity and enantioselectivity for nAChRs, offering insights into its potential application in positron emission tomography (PET) for brain studies (Kassiou et al., 1998).

Cardiac and Vascular Research

Effects of AR-L 115 BS on Hemodynamics and Myocardial Oxygen Consumption AR-L 115 BS, a compound structurally similar to this compound, was studied for its impact on hemodynamics, myocardial oxygen consumption, and cardiac pumping efficiency. The research indicated its potential in cardiac therapy, showing significant cardiovascular effects without increasing heart rate and myocardial oxygen consumption (Hellige et al., 1981).

Synthetic Chemistry and Pharmacological Studies

Synthesis and Cytoprotective Antiulcer Activity Derivatives related to this compound were synthesized and evaluated for their cytoprotective antiulcer activity. The research revealed that certain derivatives showcased potent inhibition of ulcers in rats, indicating their therapeutic potential in ulcer treatment (Ikeda et al., 1996).

Synthesis of Dihydropyridines with Vasodilator and Antihypertensive Activities A series of derivatives of 4,7-dihydrothieno[2,3-b]pyridine, structurally related to this compound, were synthesized and tested for their coronary vasodilator and antihypertensive activities. The study revealed compounds with significant pharmacological activities, contributing to the development of cardiovascular agents (Adachi et al., 1988).

properties

IUPAC Name

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELQYPFADZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol 4 (0.90 g, 5.05 mmol) and Pd(OH)2 (100 mg) in methanol containing 4N aq. HCl solution (10 mL) was hydrogenated under hydrogen pressure (50 psi) for 36 h. The acidic mixture was quenched with 1N NaOH solution. Filtration through celite, concentration and purification on silica gel column using 5% methanol in CH2Cl2 to gave 5 as pale yellow syrup. Yield: 0.68 g, 83%; ESI MS: m/z 163.01 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

3-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)-acrylic acid methyl ester, 5: Sodium (14.45 g, 628 mmol) was added in portions to a dry methanol (420 mL). To the fresh formed sodium methoxide solution was added dropwise the solution of trimethyl phosphonoacetate (50 mL, 302 mmol) in tetrahydrofuran (105 mL) at room temperature. After addition the mixture was stirred for additional 60 min at room temperature. Then to the reaction mixture was added dropwise the solution of 1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4 (30.8 g, 154 mmol) in tetrahydrofuran (630 mL) at room temperature. The reaction mixture was stirred for 2 h at room temperature. The mixture was concentrated and redissolved in ethyl acetate (1 L). The mixture was washed with 1 M HCl solution, then saturated NaHCO3, H2O. The organic solution were dried over MgSO4 and then filtered, concentrated to afford the crude product, 3-(1-benzyl-5-methyl-1H-pyrrol-2-yl)-acrylic acid methyl ester, 5 as a light yellow solid. Yield: 40 g
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two

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